7-Chloro-2-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trimethoxyphenyl group, and a chromeno-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-ylmethyl derivative with a chromeno-pyrrole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and yields while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The chromeno-pyrrole core can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C), and nucleophiles such as primary amines .
Major Products
Major products formed from these reactions include various substituted chromeno-pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, derivatives of this compound have shown potential as bioactive molecules with applications in drug discovery and development. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Medicine
In medicine, this compound and its derivatives are being investigated for their therapeutic potential. They have shown promise in preclinical studies as potential treatments for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical stability .
Mechanism of Action
The mechanism of action of 7-chloro-2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also modulate signaling pathways that regulate inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-pyrrole derivatives and furan-containing molecules. Examples include:
- 7-Bromo-2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione derivatives with different substituents on the furan ring .
Uniqueness
The uniqueness of 7-chloro-2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H20ClNO7 |
---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
7-chloro-2-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20ClNO7/c1-30-18-9-13(10-19(31-2)23(18)32-3)21-20-22(28)16-11-14(26)6-7-17(16)34-24(20)25(29)27(21)12-15-5-4-8-33-15/h4-11,21H,12H2,1-3H3 |
InChI Key |
MWVZROFVFUKGBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.